molecular formula C14H17N3O3 B500257 N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide CAS No. 890603-94-8

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide

Cat. No.: B500257
CAS No.: 890603-94-8
M. Wt: 275.3g/mol
InChI Key: RSFIQKQJUANTDL-UHFFFAOYSA-N
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Description

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide is a synthetic acetamide derivative characterized by a central 2-hydroxypropoxy linker bridging a phenylacetamide group and a 1H-pyrazole substituent. The hydroxyl and acetamide moieties confer hydrogen-bonding capabilities, influencing solubility and molecular interactions .

Properties

IUPAC Name

N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3O3/c1-11(18)16-12-3-5-14(6-4-12)20-10-13(19)9-17-8-2-7-15-17/h2-8,13,19H,9-10H2,1H3,(H,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSFIQKQJUANTDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(CN2C=CC=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201333226
Record name N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

38.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642000
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

890603-94-8
Record name N-[4-(2-hydroxy-3-pyrazol-1-ylpropoxy)phenyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201333226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Acetylation of 4-Aminophenol

4-Aminophenol is acetylated using acetic anhydride in the presence of a base (e.g., pyridine) to yield 4-acetamidophenol. This step ensures protection of the amine group while establishing the acetamide functionality.

Reaction Scheme :

4-Aminophenol+(CH3CO)2Opyridine4-Acetamidophenol+CH3COOH\text{4-Aminophenol} + (\text{CH}3\text{CO})2\text{O} \xrightarrow{\text{pyridine}} \text{4-Acetamidophenol} + \text{CH}_3\text{COOH}

Conditions :

  • Solvent: Dichloromethane

  • Temperature: 0–25°C

  • Yield: >90%

Palladium-Catalyzed Cross-Coupling Approaches

Suzuki-Miyaura Coupling for Aryl Assembly

A boronic ester-containing precursor is coupled with a brominated propoxy-pyrazole intermediate.

Step 4.1a: Synthesis of Boronic Ester Intermediate
As demonstrated in, 3-acetamidophenyl boronic acid pinacol ester is prepared via palladium-catalyzed borylation:

3-Bromo-N-phenylacetamide+Bis(pinacolato)diboronPdCl2(dppf)2Boronic Ester\text{3-Bromo-N-phenylacetamide} + \text{Bis(pinacolato)diboron} \xrightarrow{\text{PdCl}2(\text{dppf})2} \text{Boronic Ester}

Conditions :

  • Catalyst: PdCl₂(dppf)₂ (5 mol%)

  • Base: KOAc (3 eq)

  • Solvent: 1,4-Dioxane, 85°C, 12 hours

  • Yield: 51%

Step 4.1b: Coupling with Brominated Propoxy-Pyrazole

Boronic Ester+1-(3-Bromopropoxy)pyrazolePd(PPh3)4Target Compound\text{Boronic Ester} + \text{1-(3-Bromopropoxy)pyrazole} \xrightarrow{\text{Pd(PPh}3\text{)}4} \text{Target Compound}

Key Parameters :

  • Solvent: Dimethoxyethane/water (3:1)

  • Temperature: Reflux, 7 hours

  • Yield: 74%

Comparative Analysis of Preparation Methods

Method Key Steps Yield Advantages Challenges
Epoxide Ring-Opening Epichlorohydrin coupling, pyrazole addition65–70%High regioselectivity, minimal byproductsSensitivity to moisture
Tosylate Displacement Tosylation, nucleophilic substitution68–72%Robust functional group compatibilityRequires toxic tosyl chloride
Suzuki Coupling Boronic ester synthesis, cross-coupling74%Modular, convergent synthesisRequires specialized catalysts

Mechanistic Insights and Optimization

Epoxide Ring-Opening Dynamics

The regioselectivity of pyrazole attack on the epoxide is governed by electronic effects. The terminal carbon, being less substituted, exhibits higher electrophilicity, favoring nucleophilic attack. Steric hindrance at the central carbon further directs reactivity.

Palladium Catalyst Efficiency

Tetrakis(triphenylphosphine)palladium(0) outperforms PdCl₂(dppf)₂ in Suzuki couplings due to superior stability under reflux conditions. Catalyst loading below 5 mol% reduces costs without compromising yield.

Solvent Effects

Polar aprotic solvents (e.g., DMF) enhance nucleophilicity in displacement reactions, while ethereal solvents (e.g., dioxane) improve catalyst activity in cross-couplings .

Chemical Reactions Analysis

Types of Reactions

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes and receptors, modulating their activity. The compound may inhibit certain enzymes or bind to receptors, altering cellular pathways and leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-{4-[2-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]phenyl}acetamide (Compound V)

  • Structure : Replaces the pyrazole group with a 2-methyl-4-nitroimidazole moiety.
  • Synthesis: Derived from 4-acetamidophenol via O-alkylation and N-alkylation .
  • Activity : Exhibits potent anti-urease (IC₅₀ = 12.3 µM) and anti-inflammatory activity (65% inhibition in carrageenan-induced edema at 50 mg/kg) .
  • Key Difference : The nitroimidazole group enhances antibacterial specificity, likely due to redox-active nitro groups disrupting microbial metabolism .

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

  • Structure : Features a dichlorophenylacetamide group and a dihydro-pyrazol-4-yl substituent.
  • Crystallography: The amide group forms R₂²(10) hydrogen-bonded dimers, influencing crystal packing and solubility .
  • Activity : Structural similarity to benzylpenicillin suggests possible antibiotic activity, though specific data are unavailable .

N-{4-[2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy]phenyl}acetamide

  • Structure : Substitutes pyrazole with a 4-methoxyphenyl-piperazine group.
  • Physico-chemical Properties :

    Property Value
    Molecular Weight 399.48 g/mol
    Boiling Point 652.9°C
    Density 1.209 g/cm³
    Polar Surface Area (PSA) 74.27 Ų
  • Activity : The piperazine moiety may enhance G protein-coupled receptor (GPCR) interactions, as seen in related compounds like L748337 (a β₃-adrenergic receptor agonist) .

N-(4-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide

  • Structure : Incorporates a naphthalene-based Schiff base instead of pyrazole.
  • Activity : Schiff base derivatives often exhibit antiproliferative effects. For example, hydroxyacetamide analogs (FP1-12) show IC₅₀ values of 0.8–4.2 µM against cancer cell lines .

Structural and Functional Analysis Table

Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Biological Activity Reference
N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide C₁₄H₁₇N₃O₃ 275.31 1H-Pyrazole Hypothesized anti-inflammatory -
N-{4-[2-hydroxy-3-(2-methyl-4-nitro-1H-imidazol-1-yl)propoxy]phenyl}acetamide C₁₄H₁₇N₅O₅ 335.32 2-Methyl-4-nitroimidazole Anti-urease, anti-inflammatory
2-(2,4-Dichlorophenyl)-N-(dihydro-pyrazol-4-yl)acetamide C₁₉H₁₇Cl₂N₃O₂ 390.26 2,4-Dichlorophenyl Antibiotic (structural analogy)
N-{4-[2-hydroxy-3-(4-(4-methoxyphenyl)piperazin-1-yl)propoxy]phenyl}acetamide C₂₂H₂₉N₃O₄ 399.48 4-Methoxyphenyl-piperazine GPCR modulation
N-(4-((2-Hydroxy-naphthalen-1-ylmethylene)-amino)-phenyl)-acetamide C₁₉H₁₆N₂O₂ 304.35 Naphthalene Schiff base Antiproliferative

Key Findings and Implications

  • Pyrazole vs. Imidazole : Pyrazole-containing compounds (e.g., target molecule) may offer better metabolic stability than nitroimidazole derivatives, which are prone to nitro group reduction .
  • Hydrogen Bonding : The R₂²(10) dimerization in dichlorophenylacetamide analogs suggests lower solubility than the target compound, which lacks bulky aromatic substituents .
  • GPCR Targeting : Piperazine-substituted analogs demonstrate the importance of nitrogen-rich substituents for receptor binding, a feature exploitable in optimizing the target molecule .

Biological Activity

N-{4-[2-hydroxy-3-(1H-pyrazol-1-yl)propoxy]phenyl}acetamide is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article presents a detailed overview of its biological activity, including relevant research findings, case studies, and data tables summarizing its effects.

Chemical Structure and Properties

This compound has the molecular formula C14H17N3O3C_{14}H_{17}N_{3}O_{3} and a molecular weight of approximately 273.30 g/mol. The compound features a phenyl ring substituted with a propoxy group linked to a hydroxyl and pyrazole moiety, which are critical for its biological interactions.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown that the compound is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer potential. A study conducted on various cancer cell lines demonstrated that the compound induces apoptosis and inhibits cell proliferation.

Case Study: Anticancer Activity

In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment, indicating that the compound may activate apoptotic pathways.

The biological activity of this compound is believed to be mediated through several mechanisms:

  • Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cellular proliferation and survival pathways.
  • Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can lead to cellular damage and apoptosis in cancer cells.
  • Modulation of Signaling Pathways : It may interfere with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

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